molecular formula C19H15N3S B5504892 N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5504892
M. Wt: 317.4 g/mol
InChI Key: DCYGEOMDUWUJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the thieno[2,3-d]pyrimidine class, which is recognized as a privileged structure and a bioisostere of quinazoline and natural purine bases, allowing it to interact with a variety of enzymatic targets . The structural motif of a 4-aminothienopyrimidine, particularly with benzylamine substitutions, has been associated with promising biological activities in scientific studies. Current research into analogous structures indicates that this class of compounds holds potential for investigating anti-proliferative pathways in oncology research. Some related 4-aminothieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects and the ability to induce cell cycle arrest in various cancer cell lines, including breast cancer models such as MCF-7 and highly aggressive MDA-MB-231 cells . Furthermore, the incorporation of benzylcarboxamide-like fragments on the thieno[2,3-d]pyrimidine core has been shown in related compounds to be beneficial for antimicrobial research, exhibiting good activity against strains like S. aureus and B. subtilis . This makes this compound a versatile intermediate for researchers exploring new therapeutic agents, serving as a key scaffold for the synthesis of novel analogs and for structure-activity relationship (SAR) studies aimed at developing optimized inhibitors for specific biological targets.

Properties

IUPAC Name

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-3-7-14(8-4-1)12-20-18-16-11-17(15-9-5-2-6-10-15)23-19(16)22-13-21-18/h1-11,13H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYGEOMDUWUJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired amine compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[2,3-d]pyrimidine-4-carboxylic acids, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .

Mechanism of Action

The mechanism of action of N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Thieno[2,3-d]pyrimidine vs. Furo[2,3-d]pyrimidine
  • Thieno[2,3-d]pyrimidine (Target Compound): The sulfur atom in the thiophene ring enhances electron-richness, improving π-π stacking interactions with hydrophobic protein pockets. This core is prevalent in kinase inhibitors like GDC-0941 .
  • For example, N-ethyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 12) showed improved water solubility when converted to a hydrochloride salt (Compound 21) .

Substituent Modifications at the 4-Position

Compound Name 4-Substituent Key Properties Reference
N-Benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine Benzyl High lipophilicity; may limit solubility but enhance membrane permeability Target
N-((4-Fluorophenyl)methyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine 4-Fluorobenzyl Fluorine atom introduces electronegativity, potentially improving metabolic stability
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) 4-Chlorophenyl + fused benzo ring Enhanced rigidity and anti-proliferative activity (85% yield, MP 170–172°C)
6-Ethynylthieno[2,3-d]pyrimidin-4-anilines 3-Chloro-4-(3-fluorobenzyloxy)phenyl Ethynyl group enables covalent binding to targets (e.g., kinases) via Sonagashira coupling

Substituent Modifications at the 6-Position

Compound Name 6-Substituent Key Properties Reference
This compound Phenyl Aromatic bulk may enhance target affinity but reduce solubility Target
6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine Bromo Bromine serves as a handle for further functionalization (56.9% yield)
2-Methoxy-6-propyl-N-(tetrazol-5-yl)thieno[2,3-d]pyrimidin-4-amine Methoxy + propyl Methoxy and tetrazole groups improve solubility and hydrogen-bonding capacity
5-(4-Fluorophenyl)-6-phenylfuro[2,3-d]pyrimidin-4-amine 4-Fluorophenyl + phenyl Fluorine enhances metabolic stability; fused phenyl increases steric bulk

Biological Activity

N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound features a fused thieno and pyrimidine ring system with a benzyl substituent. This unique structure contributes to its biological activity and makes it a valuable scaffold for drug development.

Anticancer Activity

Research indicates that compounds in the thieno[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) cells. In one study, a related compound demonstrated an IC50 value of 0.94 μM against A549 cells, indicating potent antiproliferative effects without toxicity to normal liver cells .

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (μM)Toxicity to Normal Cells
Compound 19MCF-70.94No
Compound 15A5490.94No
Compound XPC-3TBDTBD

Antimicrobial and Antifungal Properties

This compound has also been evaluated for its antimicrobial and antifungal activities. While specific data on this compound is limited, thieno[2,3-d]pyrimidines generally exhibit promising activity against various pathogens. This suggests potential for development into therapeutic agents targeting infections.

Anti-inflammatory and Analgesic Effects

The compound's structural features may also confer anti-inflammatory properties. Similar thieno[2,3-d]pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This opens avenues for exploring this compound in pain management and inflammatory disorders.

The mechanism of action of this compound likely involves interaction with specific molecular targets within cells. It may inhibit key enzymes or receptors involved in cancer cell proliferation or inflammation. For instance, similar compounds have been shown to inhibit topoisomerase I and other critical pathways in cancer biology .

Case Studies

Several studies have focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:

  • Synthesis of Novel Analogs : A study synthesized various thieno[2,3-d]pyrimidinones and evaluated their cytotoxicity against cancer cell lines. The findings indicated that many derivatives retained significant anticancer activity with minimal toxicity to normal cells .
  • Comparative Analysis : Another research effort compared the biological activity of N-benzyl derivatives against standard anticancer drugs. The results highlighted that certain analogs exhibited comparable or superior activity against specific cancer types while maintaining a favorable safety profile .

Q & A

Q. What are the established synthetic routes for N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the thieno[2,3-d]pyrimidine core via cyclization of 2-aminothiophene derivatives with nitriles or carbonyl reagents under acidic conditions.
  • Step 2 : Introduction of the 6-phenyl group through Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Step 3 : Substitution at the 4-position with benzylamine via nucleophilic aromatic substitution (SNAr), often using a catalyst like Pd(OAc)₂ or CuI in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product .

Q. How is the structural integrity of this compound validated?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regioselectivity.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography to resolve spatial arrangements, particularly for assessing π-π stacking interactions between aromatic rings .
  • HPLC (>95% purity) to ensure absence of regioisomeric byproducts .

Q. What biological targets are associated with thieno[2,3-d]pyrimidin-4-amine derivatives?

These compounds often target:

  • Kinases (e.g., VEGFR-2, EGFR) due to structural mimicry of ATP-binding pockets.
  • Angiogenesis pathways , as seen in pyrrolo[2,3-d]pyrimidine analogs inhibiting VEGFR-2 (IC₅₀ ~50 nM) .
  • Cellular proliferation markers (e.g., Ki-67), with fluorinated derivatives showing enhanced bioavailability and target engagement .

Q. How do researchers assess solubility and stability for this compound?

  • Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry.
  • Stability : Monitored via accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative byproducts. Fluorinated analogs exhibit improved metabolic stability due to reduced CYP450-mediated oxidation .

Q. What initial structure-activity relationship (SAR) insights exist for substituent modifications?

  • Benzyl group : Electron-donating groups (e.g., -OCH₃ at para position) enhance solubility but may reduce target affinity.
  • 6-Phenyl group : Fluorine substitution improves bioactivity (e.g., IC₅₀ reduction by 30% in kinase assays) .
  • Thieno ring : Methylation at the 2-position can sterically hinder off-target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Pd/C or NiCl₂·dppe for efficient cross-coupling reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for SNAr steps).
  • Flow chemistry : Enables continuous purification and minimizes side reactions .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Validate cell lines (e.g., HUVEC for angiogenesis studies) and control for ATP concentrations in kinase assays.
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Batch-to-batch consistency : Ensure >98% purity via orthogonal analytical methods (e.g., NMR + HPLC) .

Q. What advanced SAR strategies leverage computational modeling?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with VEGFR-2 (PDB: 6AY). Fluorine substitutions at the 4-position of the benzyl group show stronger hydrophobic interactions .
  • QSAR models : Correlate logP values with cytotoxicity (e.g., HeLa cell line) to balance lipophilicity and permeability .

Q. What in vivo models are suitable for evaluating efficacy?

  • Xenograft models : Subcutaneous implantation of HT-29 (colon cancer) or A549 (lung cancer) cells in nude mice, with tumor volume monitored via caliper measurements.
  • Pharmacokinetics : Intravenous/oral administration followed by LC-MS/MS plasma analysis to determine Cmax, t½, and bioavailability (~40% for fluorinated derivatives) .

Q. How can synergistic combinations enhance therapeutic potential?

  • Co-administration with chemotherapeutics : Test synergy scores (CompuSyn software) for combinations with paclitaxel or cisplatin.
  • Angiogenesis inhibition : Pair with bevacizumab (anti-VEGF antibody) to target complementary pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.